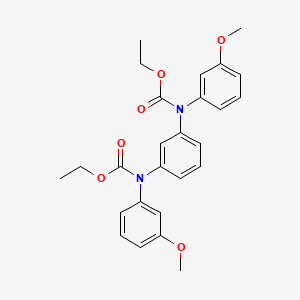
Carbamic acid, 1,3-phenylenebis((3-methoxyphenyl)-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, 1,3-phenylenebis((3-methoxyphenyl)-, diethyl ester is a chemical compound with the molecular formula C26H28N2O6. This compound is known for its unique structure, which includes a phenylenebis backbone and methoxyphenyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 1,3-phenylenebis((3-methoxyphenyl)-, diethyl ester typically involves the reaction of 1,3-phenylenediamine with 3-methoxyphenyl isocyanate in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The diethyl ester is then formed by esterification with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Carbamic acid, 1,3-phenylenebis((3-methoxyphenyl)-, diethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce various amines.
科学的研究の応用
Carbamic acid, 1,3-phenylenebis((3-methoxyphenyl)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of carbamic acid, 1,3-phenylenebis((3-methoxyphenyl)-, diethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- Carbamic acid, 1,3-phenylenebis((4-methoxyphenyl)-, diethyl ester
- Carbamic acid, 1,3-phenylenebis((3-ethoxyphenyl)-, diethyl ester
- Carbamic acid, 1,3-phenylenebis((3-methoxyphenyl)-, dimethyl ester
Uniqueness
Carbamic acid, 1,3-phenylenebis((3-methoxyphenyl)-, diethyl ester is unique due to its specific methoxyphenyl groups and diethyl ester configuration. These structural features confer distinct chemical properties, making it valuable for specific research applications.
特性
CAS番号 |
63534-59-8 |
|---|---|
分子式 |
C26H28N2O6 |
分子量 |
464.5 g/mol |
IUPAC名 |
ethyl N-[3-(N-ethoxycarbonyl-3-methoxyanilino)phenyl]-N-(3-methoxyphenyl)carbamate |
InChI |
InChI=1S/C26H28N2O6/c1-5-33-25(29)27(21-12-8-14-23(17-21)31-3)19-10-7-11-20(16-19)28(26(30)34-6-2)22-13-9-15-24(18-22)32-4/h7-18H,5-6H2,1-4H3 |
InChIキー |
FSNOPHPEVIQHHY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N(C1=CC(=CC=C1)N(C2=CC(=CC=C2)OC)C(=O)OCC)C3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride](/img/structure/B14490120.png)
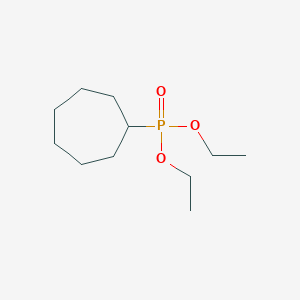

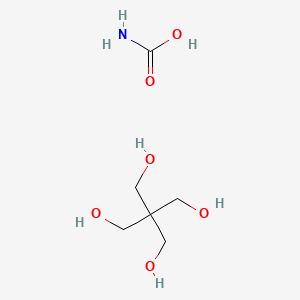

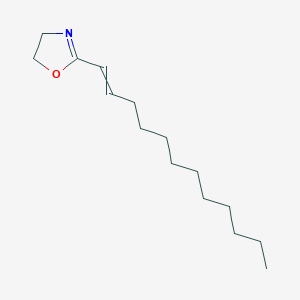
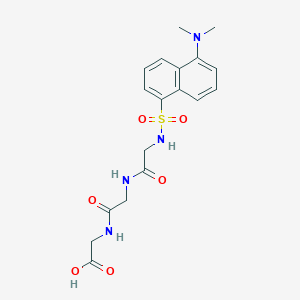
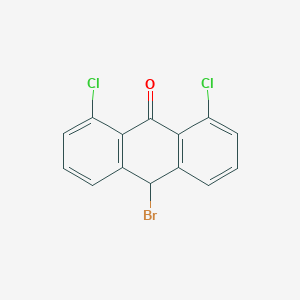
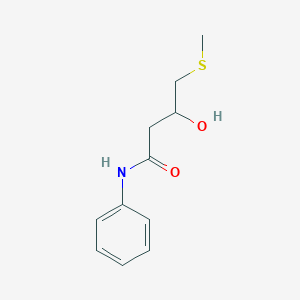

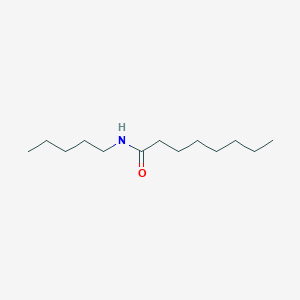
![3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14490192.png)


